

Application Notes and Protocols for the Quantitative Analysis of Maleimide-Thiol Reactions

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Compound of Interest

Compound Name: *Maleamide*

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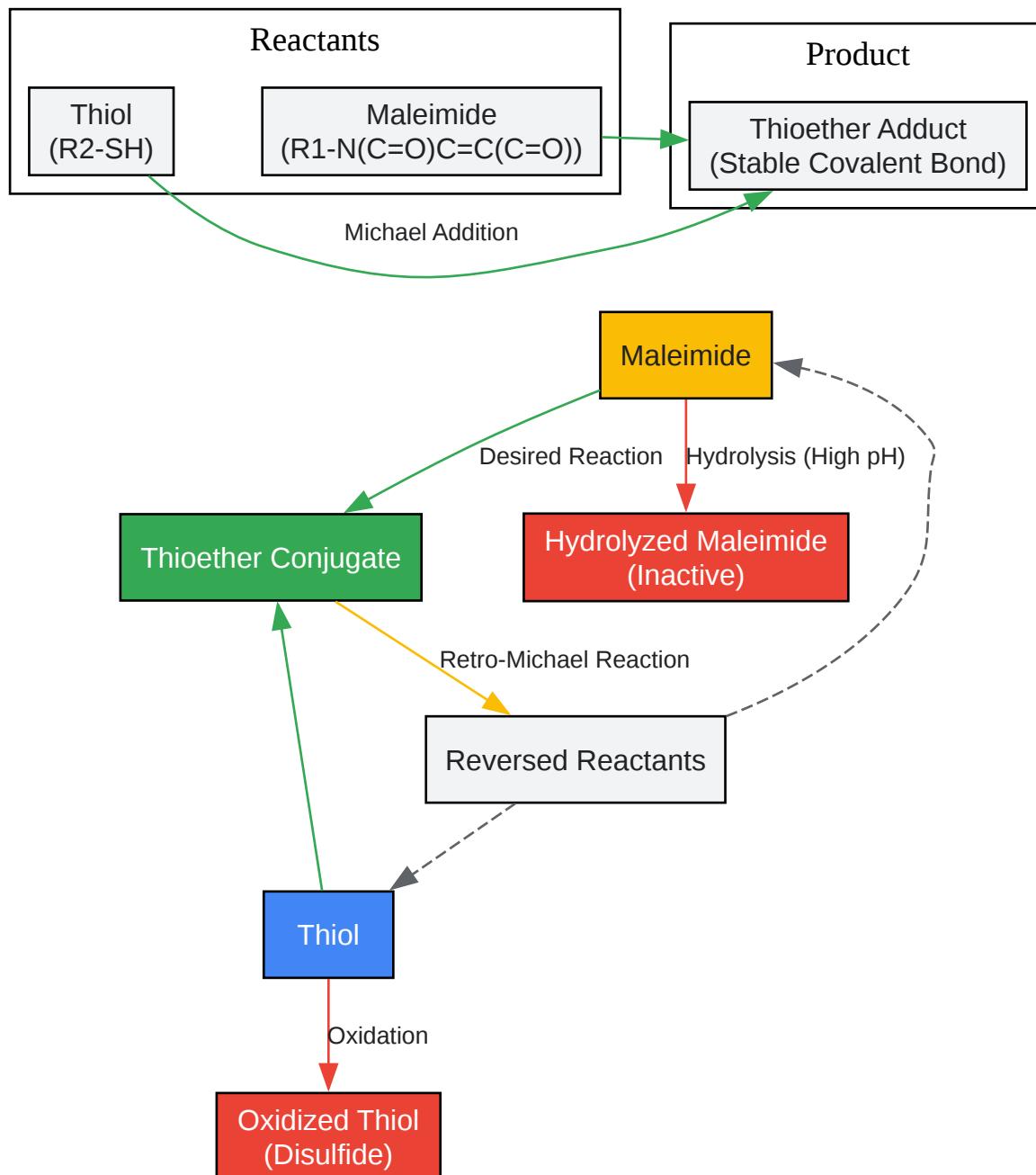
Introduction

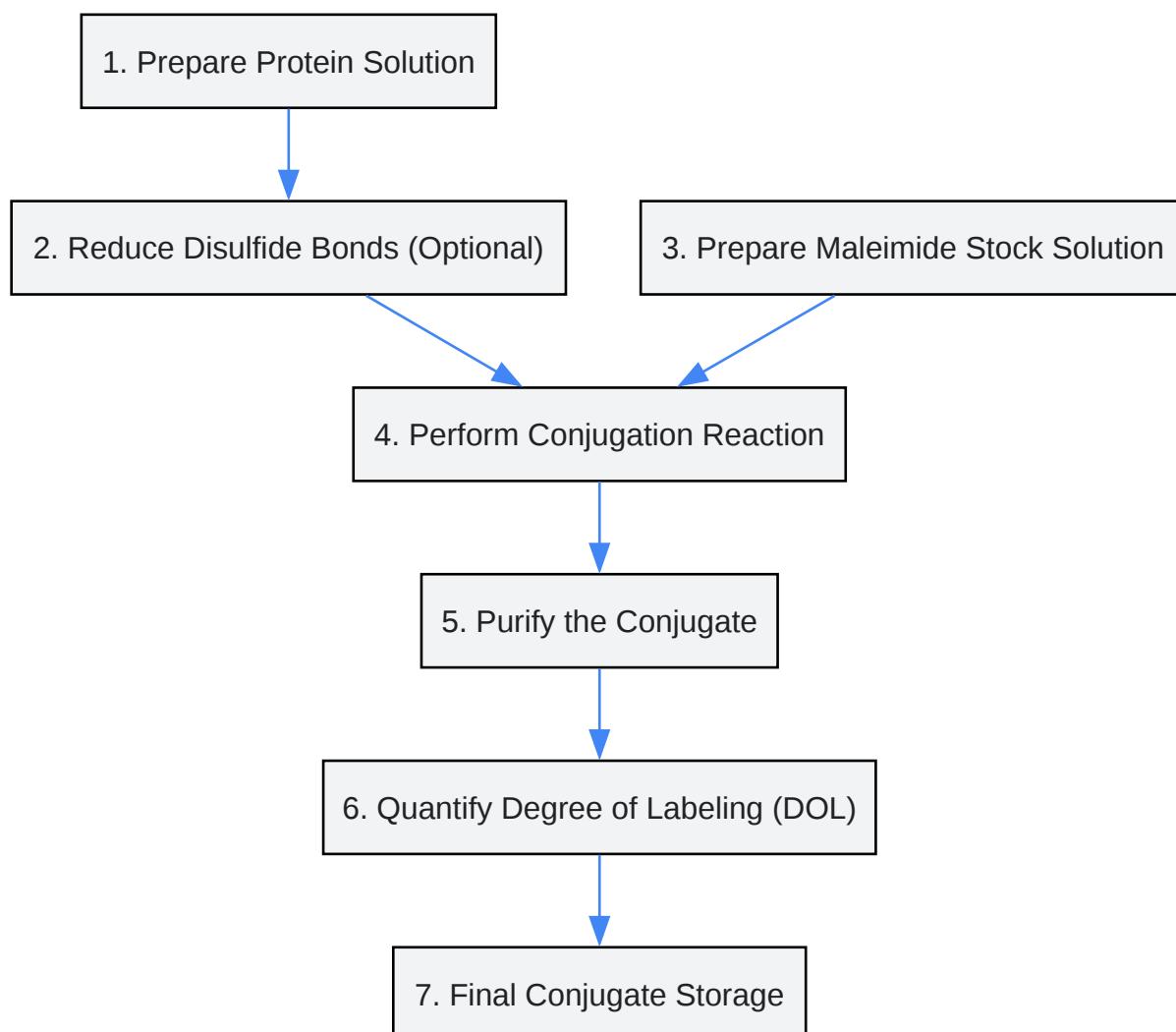
The maleimide-thiol reaction is a cornerstone of bioconjugation chemistry, widely employed for the site-specific modification of biomolecules.^[1] Its popularity stems from its high selectivity for thiol groups, found in cysteine residues of proteins and peptides, under mild, physiological conditions.^{[1][2]} This reaction proceeds via a Michael addition mechanism, forming a stable covalent thioether bond.^{[1][3]} The ability to quantitatively analyze this reaction is crucial for the development and characterization of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules, ensuring consistency, efficacy, and safety.^{[2][3]} These application notes provide a comprehensive overview of the quantitative aspects of the maleimide-thiol reaction, including key parameters, potential side reactions, and detailed experimental protocols.

Principles of the Maleimide-Thiol Reaction

The reaction between a maleimide and a thiol is a Michael addition reaction in which the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring.^{[1][2]} This process is highly efficient in polar solvents like water or DMSO.^[1] The resulting thiosuccinimide linkage is a stable covalent bond.^[1] The reaction is

considered a type of "click chemistry" due to its high yield, modularity, and simple reaction conditions.[1][4]





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